

FT-IR and mass spectrometry of 6-Chloro-2-methoxy-3-nitropyridine

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Compound of Interest

Compound Name: 6-Chloro-2-methoxy-3-nitropyridine

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An In-Depth Technical Guide to the FT-IR and Mass Spectrometry of **6-Chloro-2-methoxy-3-nitropyridine**

Abstract

6-Chloro-2-methoxy-3-nitropyridine is a key heterocyclic intermediate in the synthesis of various pharmaceutical and agrochemical compounds.^[1] Its precise structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the quality of the final product. This technical guide provides a detailed analysis of **6-Chloro-2-methoxy-3-nitropyridine** using two complementary analytical techniques: Fourier Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). We delve into the theoretical underpinnings, present field-proven experimental protocols, and offer an expert interpretation of the spectral data, establishing a reliable analytical benchmark for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic output. **6-Chloro-2-methoxy-3-nitropyridine** is a substituted pyridine ring featuring three distinct functional groups that yield characteristic spectroscopic signatures.

- Molecular Formula: C₆H₅CIN₂O₃[\[2\]](#)
- Molecular Weight: 188.57 g/mol [\[2\]](#)
- CAS Number: 40851-91-0[\[2\]](#)
- Appearance: Typically a grayish-white or light yellow solid powder.[\[1\]](#)
- Key Structural Features:
 - A pyridine heterocyclic aromatic system.
 - A chloro substituent at position 6.
 - A methoxy group (-OCH₃) at position 2.
 - A nitro group (-NO₂) at position 3.

Caption: Molecular Structure of **6-Chloro-2-methoxy-3-nitropyridine**.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality: Why FT-IR is Essential

The utility of FT-IR in this context stems from the distinct vibrational frequencies of the molecule's key bonds (C=N, C=C, N=O, C-O, C-Cl). The electron-withdrawing nature of the nitro group and the chloro atom, combined with the electron-donating effect of the methoxy group, subtly influences the electron density and bond strengths across the pyridine ring, causing predictable shifts in absorption frequencies. This makes FT-IR an excellent tool for confirming the presence and correct placement of these substituents.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

This protocol prioritizes simplicity and reproducibility, requiring minimal sample preparation.

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-grade isopropanol swab and allowing it to air dry completely.
- Background Scan: Perform a background scan with the clean, empty ATR accessory to acquire a spectrum of the ambient environment (CO_2 , H_2O). This will be automatically subtracted from the sample spectrum.
- Sample Application: Place a small amount (a few milligrams) of the solid **6-Chloro-2-methoxy-3-nitropyridine** powder onto the center of the ATR crystal.
- Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.
- Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
- Cleaning: After analysis, clean the crystal and press thoroughly with isopropanol.

Spectral Interpretation

The FT-IR spectrum of **6-Chloro-2-methoxy-3-nitropyridine** is characterized by several key absorption bands. The interpretation below synthesizes data from spectral databases and established frequency ranges for related compounds.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 1: Characteristic FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity	Rationale & Field Insights
3100 - 3000	C-H Stretch	Aromatic (Pyridine Ring)	Weak	These absorptions are characteristic of sp ² C-H bonds. Their weak intensity is typical and expected.
2980 - 2850	C-H Stretch	Aliphatic (-OCH ₃)	Medium	Asymmetric and symmetric stretching of the methyl C-H bonds in the methoxy group. Their presence is a strong confirmation of this substituent.
1600 - 1570	C=C and C=N Ring Stretch	Pyridine Ring	Strong	These strong bands are indicative of the aromatic ring framework. The specific positions are influenced by the electronic effects of all three substituents.
1550 - 1510	N=O Asymmetric Stretch	Nitro Group (-NO ₂) **	Strong	This is a primary, high-confidence signature for the nitro group. Its

high intensity and characteristic position make it a crucial diagnostic peak.

1470 - 1440	C-H Bend	Aliphatic (-OCH ₃)	Medium	The asymmetric bending (scissoring) of the methyl group provides complementary evidence for the methoxy substituent.
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1360 - 1330	N=O Symmetric Stretch	Nitro Group (-NO ₂) **	Strong	The second key signature for the nitro group. The presence of both strong asymmetric and symmetric stretching bands is definitive proof of the -NO ₂ functional group. [7][8]
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1280 - 1240	C-O-C Asymmetric Stretch	Aryl-Alkyl Ether (-OCH ₃)	Strong	This strong absorption is characteristic of the aryl C-O stretch in the C-O-C linkage of the methoxy group.
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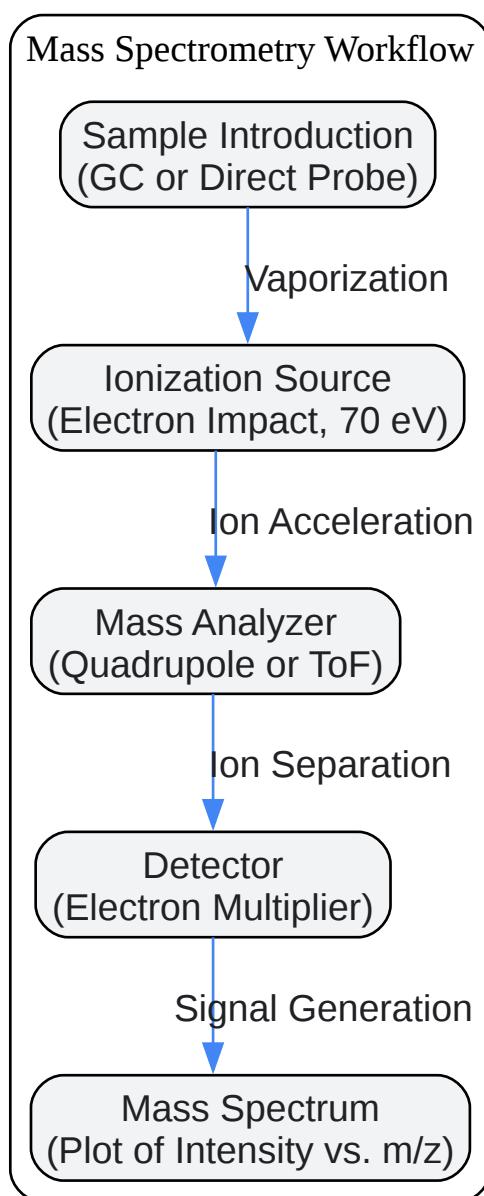
1050 - 1020	C-O-C Symmetric Stretch	Aryl-Alkyl Ether (-OCH ₃)	Medium	Corresponds to the alkyl C-O portion of the ether linkage, further confirming the methoxy group.
850 - 750	C-H Out-of-Plane Bend	Aromatic (Pyridine Ring)	Strong	The pattern of these bands can sometimes give clues about the substitution pattern on the ring.
800 - 650	C-Cl Stretch	Chloro Group (-Cl)	Medium	The C-Cl stretch appears in the lower frequency "fingerprint" region. Its exact position can vary but its presence is a key indicator for the halogen substituent.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the molecule's fragmentation patterns.

Expertise & Causality: Unveiling the Fragmentation Pathway

For a molecule like **6-Chloro-2-methoxy-3-nitropyridine**, Electron Ionization (EI) is the most common MS method. In EI-MS, high-energy electrons bombard the molecule, ejecting an electron to form a high-energy radical cation known as the molecular ion ($M^{+\bullet}$). This ion is unstable and undergoes fragmentation through predictable pathways, driven by the formation of more stable ions and neutral radicals. The logic of fragmentation is governed by the relative strengths of chemical bonds and the stability of the resulting charged fragments.[9][10]



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Caption: Generalized Experimental Workflow for EI-Mass Spectrometry.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like ethyl acetate or dichloromethane.
- GC Parameters:
 - Injector: Split/splitless injector at 250°C.
 - Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Mass Range: Scan from m/z 40 to 300.

Analysis of the Mass Spectrum

The mass spectrum provides a wealth of structural data. The most critical peaks are the molecular ion and the major fragment ions.

The Molecular Ion ($M^{+\bullet}$): A key feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of chlorine:

- m/z 188: Corresponds to the molecule containing the ^{35}Cl isotope.
- m/z 190: Corresponds to the molecule containing the ^{37}Cl isotope. The expected intensity ratio of these peaks is approximately 3:1, which is a definitive indicator of the presence of one chlorine atom in the molecule.

Primary Fragmentation Pathways: The fragmentation is driven by the loss of the substituents or parts thereof. The most likely cleavages involve the loss of stable neutral species.[9][11][12]

Table 2: Predicted Major Mass Spectral Peaks and Fragment Assignments

m/z (for ^{35}Cl)	Proposed Fragment Ion	Neutral Loss	Rationale & Field Insights
188 / 190	$[\text{C}_6\text{H}_5\text{ClN}_2\text{O}_3]^{+\bullet}$ (Molecular Ion)	-	The parent ion. The 3:1 isotopic pattern is the most crucial piece of evidence for a monochlorinated compound.
158 / 160	$[\text{C}_6\text{H}_5\text{ClN}_2\text{O}_2]^{+\bullet}$	NO (Nitric Oxide)	Loss of nitric oxide is a common fragmentation pathway for aromatic nitro compounds.
157 / 159	$[\text{C}_5\text{H}_2\text{ClN}_2\text{O}_2]^{+}$	OCH_3 (Methoxy)	Cleavage of the C-O bond results in the loss of a methoxy radical. This is a common fragmentation for aryl methyl ethers.
142 / 144	$[\text{C}_6\text{H}_5\text{ClNO}]^{+\bullet}$	NO_2	Direct loss of the entire nitro group as a neutral radical. This is a very common and expected fragmentation, often leading to a significant peak.
113	$[\text{C}_5\text{H}_2\text{N}_2\text{O}_2]^{+}$	$\text{Cl} + \text{OCH}_3$	Sequential loss of a chlorine radical followed by the methoxy radical (or vice-versa).

112	$[C_5H_4N_2O]^{+}\bullet$	Cl + NO	Loss of a chlorine radical followed by nitric oxide.
96	$[C_5H_4N_2]^{+}\bullet$	Cl + NO ₂	Loss of both the chlorine and nitro groups, leaving a methoxy-pyridine radical cation fragment.

Integrated Spectroscopic Analysis & Conclusion

The true analytical power lies in the synergy of FT-IR and Mass Spectrometry. FT-IR provides definitive evidence for the presence of the key functional groups (-NO₂, -OCH₃, C-Cl), while MS confirms the total mass of the molecule and shows how these groups are pieced together through its fragmentation pattern. The observation of strong N=O stretching bands in the FT-IR spectrum, coupled with a mass spectrum showing a molecular ion at m/z 188/190 and a prominent fragment from the loss of 46 amu (-NO₂), provides an undeniable, self-validating confirmation of the structure of **6-Chloro-2-methoxy-3-nitropyridine**. This guide provides a robust framework for the confident identification and quality control of this vital chemical intermediate.

Safety and Handling

Based on available Safety Data Sheets (SDS), **6-Chloro-2-methoxy-3-nitropyridine** is considered hazardous.[\[3\]](#)[\[13\]](#)

- **Hazards:** Causes skin and serious eye irritation. May cause respiratory irritation.[\[2\]](#)[\[3\]](#)
Harmful if swallowed.[\[2\]](#)
- **Precautions:** Handle in a well-ventilated area or fume hood.[\[13\]](#)[\[14\]](#) Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[13\]](#) Avoid inhalation of dust and direct contact with skin and eyes.[\[13\]](#)
- **Storage:** Keep containers tightly closed in a dry, cool, and well-ventilated place.[\[13\]](#)

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